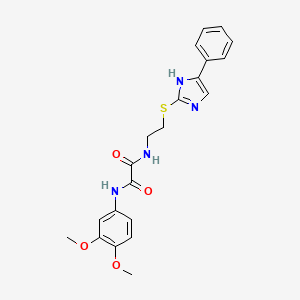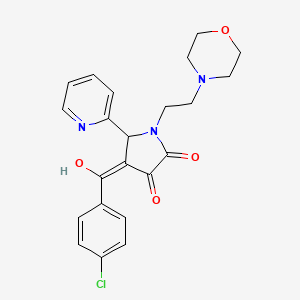![molecular formula C13H13F3N4O2S B2669503 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2415625-04-4](/img/structure/B2669503.png)
1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a pyridazinone core, a trifluoromethyl group, and a thiophene moiety
Métodos De Preparación
The synthesis of 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Final Assembly: The final step involves the coupling of the pyridazinone intermediate with the thiophene moiety and the urea derivative under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene moiety, using electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used in biological studies to explore its interactions with various biomolecules and its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{2-[6-Oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea and 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(furan-2-yl)methyl]urea share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the thiophene moiety in this compound imparts unique electronic and steric properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
1-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)10-3-4-11(21)20(19-10)6-5-17-12(22)18-8-9-2-1-7-23-9/h1-4,7H,5-6,8H2,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOVHTHBPIDLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2669425.png)

![5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B2669427.png)
![N-[2-(5-Acetamido-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2669429.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B2669432.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2669441.png)
![7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669443.png)
